Cas no 1858252-16-0 (4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline)
![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline structure](https://ja.kuujia.com/images/noimg.png)
4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
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- 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
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- MDL: MFCD28954646
4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1591772-50mg |
4-(4-(Piperidin-1-ylsulfonyl)phenoxy)-3-(trifluoromethyl)aniline |
1858252-16-0 | 98% | 50mg |
¥1392 | 2023-04-15 | |
Ambeed | A943544-1g |
4-[4-(Piperidine-1-sulfonyl)phenoxy]-3-(trifluoromethyl)aniline |
1858252-16-0 | 90% | 1g |
$348.0 | 2024-07-28 | |
abcr | AB419406-1g |
4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline; . |
1858252-16-0 | 1g |
€492.90 | 2025-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1591772-100mg |
4-(4-(Piperidin-1-ylsulfonyl)phenoxy)-3-(trifluoromethyl)aniline |
1858252-16-0 | 98% | 100mg |
¥2156 | 2023-04-15 | |
Apollo Scientific | PC300854-1g |
4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline |
1858252-16-0 | 1g |
£255.00 | 2025-02-21 |
4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)anilineに関する追加情報
Professional Introduction to Compound with CAS No. 1858252-16-0 and Product Name: 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
The compound with the CAS number 1858252-16-0 and the product name 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this compound, particularly the presence of a piperidin-1-ylsulfonyl group and a trifluoromethyl substituent, contribute to its unique chemical properties and biological activities.
Recent research in the field of medicinal chemistry has highlighted the importance of piperidinylsulfonyl containing compounds in the development of novel therapeutic agents. These compounds are known for their ability to interact with biological targets in a highly specific manner, making them valuable candidates for drug development. The trifluoromethyl group, on the other hand, is a well-documented pharmacophore that enhances the metabolic stability and binding affinity of molecules. The combination of these structural elements in 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline suggests a promising profile for further exploration.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with neurological disorders. Studies have shown that piperidinylsulfonyl derivatives can exhibit significant activity against enzymes and receptors involved in conditions such as depression, anxiety, and neurodegenerative diseases. The presence of the trifluoromethyl group further enhances these effects by improving the compound's bioavailability and binding interactions. This makes 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline a particularly attractive candidate for further investigation in this area.
In addition to its potential applications in neurological disorders, this compound has also shown promise in the treatment of inflammatory conditions. The piperidin-1-ylsulfonyl moiety is known to interact with inflammatory mediators and cytokines, thereby reducing inflammation and associated symptoms. The trifluoromethyl group further contributes to this effect by stabilizing the molecule's interactions with biological targets. Preclinical studies have demonstrated that derivatives of this class can effectively modulate inflammatory pathways without significant side effects.
The synthesis of 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the piperidin-1-ylsulfonyl group necessitates careful handling to ensure high yield and purity. Similarly, the incorporation of the trifluoromethyl group requires specialized reagents and techniques to achieve optimal results. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both research and clinical settings.
From a computational chemistry perspective, the molecular structure of 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline has been extensively studied using various modeling techniques. These studies have provided valuable insights into its binding interactions with biological targets and its potential pharmacological effects. Molecular docking simulations have shown that this compound can effectively bind to enzymes and receptors involved in neurological and inflammatory diseases. This computational evidence supports the experimental findings and reinforces its potential as a therapeutic agent.
The pharmacokinetic properties of 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline are also of great interest. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, making it suitable for clinical development. Additionally, its favorable pharmacokinetic profile suggests that it may have a longer duration of action, reducing the need for frequent dosing. These characteristics make it an attractive candidate for further development into a novel therapeutic agent.
In conclusion, 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline (CAS No. 1858252-16-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its promising biological activities, make it a valuable candidate for further investigation in drug discovery. The combination of modern synthetic techniques, computational modeling, and preclinical studies has positioned this compound as a potential therapeutic agent for various neurological and inflammatory disorders.
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